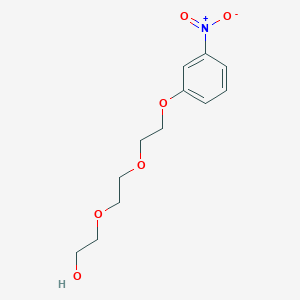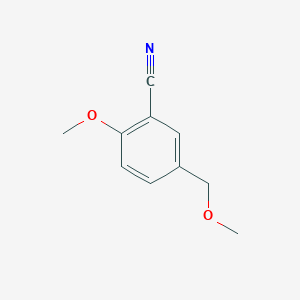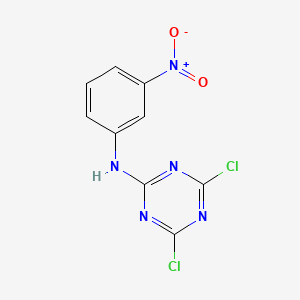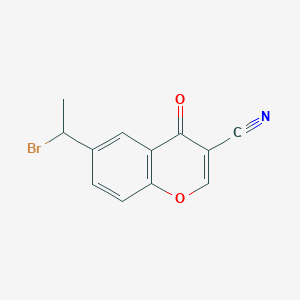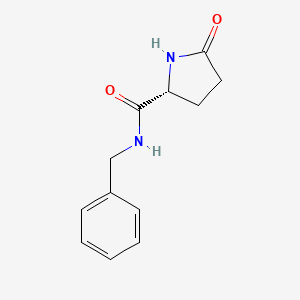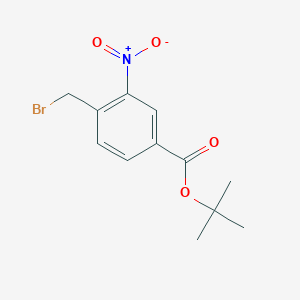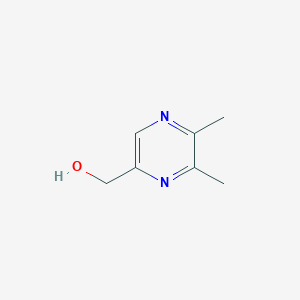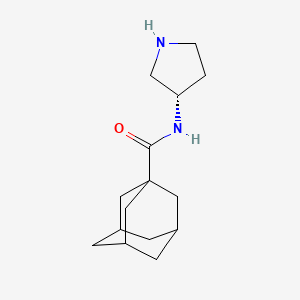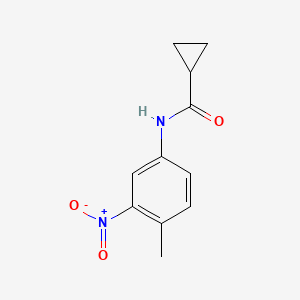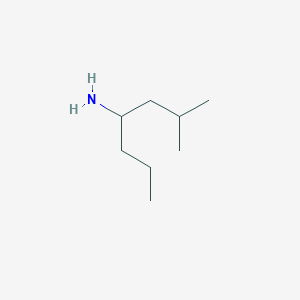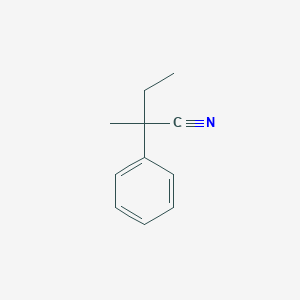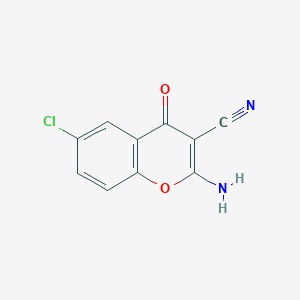
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of an amino group at the 2-position, a chloro group at the 6-position, an oxo group at the 4-position, and a carbonitrile group at the 3-position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst. This multicomponent reaction (MCR) is preferred due to its efficiency and high yield . The reaction conditions often involve the use of a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, is also being explored to make the production process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, such as pyrazoles, when reacted with hydrazine or phenylhydrazine.
Condensation Reactions: The carbonitrile group can participate in condensation reactions with amines or alcohols to form imines or Schiff bases.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used as nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts are often used to facilitate the reactions.
Solvents: Common solvents include ethanol, water, and dimethyl sulfoxide (DMSO).
Major Products Formed
Substituted Benzopyrans: Products formed by substitution reactions at the 6-position.
Fused Ring Systems: Products formed by cyclization reactions, such as pyrazoles and pyrazolines.
Schiff Bases: Products formed by condensation reactions with amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It can also interact with DNA and RNA, leading to the inhibition of nucleic acid synthesis and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
2-amino-6-chloro-4-oxo-4H-chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the chloro group at the 6-position, which may affect its biological activity and reactivity.
6-chloro-4-oxo-4H-1-benzopyran-3-carbonitrile: Lacks the amino group at the 2-position, which may influence its interactions with biological targets.
2-amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde: Contains a formyl group instead of a carbonitrile group, which may alter its chemical reactivity and biological properties.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58778-43-1 |
|---|---|
Molekularformel |
C10H5ClN2O2 |
Molekulargewicht |
220.61 g/mol |
IUPAC-Name |
2-amino-6-chloro-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-8-6(3-5)9(14)7(4-12)10(13)15-8/h1-3H,13H2 |
InChI-Schlüssel |
MGYCOCCMDAHNDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carboxamide](/img/structure/B8735555.png)
